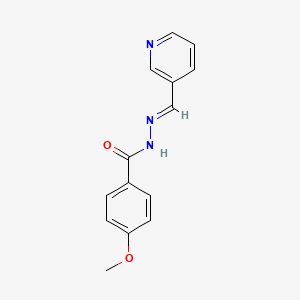

![molecular formula C25H24FNO5 B5565998 3-[(4-fluorophenoxy)methyl]-4-methoxybenzaldehyde O-[2-(2,3-dimethylphenoxy)acetyl]oxime](/img/structure/B5565998.png)

3-[(4-fluorophenoxy)methyl]-4-methoxybenzaldehyde O-[2-(2,3-dimethylphenoxy)acetyl]oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex organic compounds like 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde O-[2-(2,3-dimethylphenoxy)acetyl]oxime often involves multi-step synthetic routes, starting from simpler precursor molecules. Techniques such as Hantzsch synthesis have been utilized in creating complex molecules, demonstrating the intricate chemistry involved in the formation of such compounds (Filipan-Litvić et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by detailed crystallographic studies. For instance, studies on methoxybenzaldehyde oxime derivatives provide insights into the arrangement of methoxy groups and oxime units, highlighting the s-cis and s-trans arrangements and their impact on hydrogen bonding patterns (Gomes et al., 2018).

Chemical Reactions and Properties

The reactivity of such compounds often involves interactions with various reagents and catalysts, leading to a wide range of chemical transformations. For example, the oxidation of trimethylphenol with molecular oxygen catalyzed by copper(II) complexes has been explored, providing valuable insights into the oxidation processes relevant to similar compounds (ShimizuMasao et al., 2006).

Physical Properties Analysis

The physical properties, including the crystal structures and bonding patterns of compounds like 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde O-[2-(2,3-dimethylphenoxy)acetyl]oxime, are crucial for understanding their stability, solubility, and reactivity. Hirshfeld surface analysis is a common method used to examine intermolecular interactions in crystal structures (Iqbal et al., 2019).

Chemical Properties Analysis

The chemical properties of such compounds are defined by their functional groups, which dictate their reactivity and interaction with other molecules. The study of reactions such as O-demethylation under anaerobic conditions sheds light on the chemical behavior of methoxy groups in complex environments (Stupperich et al., 1996). Additionally, the synthesis and reactions of related compounds, exploring their reactivity under various conditions, contribute significantly to understanding the chemical properties of these molecules (Pimenova et al., 2003).

Applications De Recherche Scientifique

Catalytic Oxidation Studies

Studies have examined the oxidation of phenols, including structures similar to 3-[(4-fluorophenoxy)methyl]-4-methoxybenzaldehyde O-[2-(2,3-dimethylphenoxy)acetyl]oxime, using copper(II) complex catalyst systems. These reactions are significant in understanding the mechanism of oxidative demethylation and the formation of quinone methide intermediates in aromatic compounds (Takehira et al., 1991).

Photochemistry in Organic Synthesis

Research involving photoreactions of aldehydes, including compounds similar to the one , has revealed insights into hydrogen migration and cyclization processes in organic synthesis. These studies highlight the potential of using light to induce specific chemical transformations in complex organic molecules (Plíštil et al., 2006).

Radiolabeling and Imaging Studies

In the field of medical imaging, specifically positron emission tomography (PET), compounds structurally related to 3-[(4-fluorophenoxy)methyl]-4-methoxybenzaldehyde O-[2-(2,3-dimethylphenoxy)acetyl]oxime have been used. These studies involve the synthesis of radiolabeled compounds and their potential application in receptor imaging, showcasing the versatility of such molecules in biomedical research (Glaser et al., 2008).

Cholinesterase Inhibition and Reactivation

Research on cholinesterases has indicated the importance of understanding how various organophosphate compounds, including those structurally similar to our compound of interest, interact with these enzymes. This research is crucial for developing effective antidotes to organophosphate poisoning (Worek et al., 1999).

Crystallography and Molecular Structure

Crystallographic studies have been conducted on compounds like 3-[(4-fluorophenoxy)methyl]-4-methoxybenzaldehyde O-[2-(2,3-dimethylphenoxy)acetyl]oxime to understand their molecular structure and hydrogen-bonding patterns. Such research provides detailed insights into the physical and chemical properties of these molecules, which is essential for their application in various fields (Gomes et al., 2018).

Synthesis of Anticancer Compounds

Some studies focus on synthesizing fluorinated analogues of existing compounds, using structures similar to 3-[(4-fluorophenoxy)methyl]-4-methoxybenzaldehyde O-[2-(2,3-dimethylphenoxy)acetyl]oxime, for potential applications in anticancer therapy. This area of research explores the development of new therapeutic agents based on the modification of existing molecular structures (Lawrence et al., 2003).

Safety and Hazards

Propriétés

IUPAC Name |

[(E)-[3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl]methylideneamino] 2-(2,3-dimethylphenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24FNO5/c1-17-5-4-6-23(18(17)2)31-16-25(28)32-27-14-19-7-12-24(29-3)20(13-19)15-30-22-10-8-21(26)9-11-22/h4-14H,15-16H2,1-3H3/b27-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXGJVVUAPNZMMB-MZJWZYIUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCC(=O)ON=CC2=CC(=C(C=C2)OC)COC3=CC=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)OCC(=O)O/N=C/C2=CC(=C(C=C2)OC)COC3=CC=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24FNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-dimethylphenoxy)-1-({[(E)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}oxy)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(4-methoxybenzyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5565916.png)

![1-(tetrahydro-2H-pyran-4-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-piperidinecarboxamide dihydrochloride](/img/structure/B5565922.png)

![1-cyclopentyl-5-oxo-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5565937.png)

![1-cyclopropyl-N-[2-(2-methoxy-1-naphthyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5565945.png)

![{4-[4-(2-thienyl)butanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5565949.png)

![2-acetyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5565952.png)

![2-(3,4-difluorobenzyl)-8-(2-furylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5565965.png)

![4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5565991.png)

![7-(2-thienyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5566006.png)

![2-[(3',5'-difluoro-2'-methoxybiphenyl-2-yl)oxy]propanamide](/img/structure/B5566007.png)